molecular formula C11H15NS B13526638 7-Phenyl-1,4-thiazepane

7-Phenyl-1,4-thiazepane

Cat. No.: B13526638
M. Wt: 193.31 g/mol
InChI Key: SLJMKZMLABEZRD-UHFFFAOYSA-N
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Description

7-Phenyl-1,4-thiazepane is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1,4-thiazepane typically involves the cyclization of 1,3-aminothioethers. One common method is the gold-catalyzed 7-exo-dig cyclization, which forms a carbon-sulfur bond and involves an allyl sulfur-to-carbon migration . This reaction is carried out under mild conditions and has been shown to produce the desired thiazepane with high stereochemical control.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of gold catalysis and other efficient cyclization techniques are likely employed to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-1,4-thiazepane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the thiazepane ring.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur or nitrogen atoms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

7-Phenyl-1,4-thiazepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Phenyl-1,4-thiazepane involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Uniqueness: 7-Phenyl-1,4-thiazepane is unique due to the presence of the phenyl group, which enhances its stability and reactivity.

Properties

IUPAC Name

7-phenyl-1,4-thiazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-4-10(5-3-1)11-6-7-12-8-9-13-11/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJMKZMLABEZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCSC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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